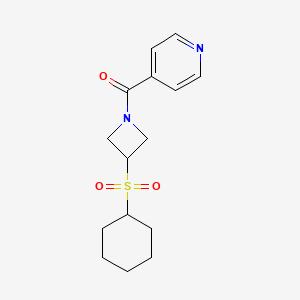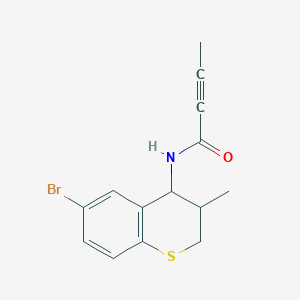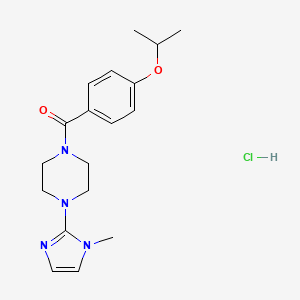
(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-isopropoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a synthetic molecule that appears to be designed for potential biological activity, given its structural features that include a piperazine ring, an imidazole moiety, and a phenyl group with an isopropoxy substituent. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The electrochemical synthesis described in the first paper involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles to produce arylthiobenzazoles . This method suggests that a similar electrochemical approach could potentially be applied to synthesize the target compound by modifying the starting materials and reaction conditions. The second paper discusses the synthesis of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which, while not directly related to the target compound, indicates a multi-step synthetic route that could be adapted for the synthesis of complex molecules with piperazine and phenyl components .
Molecular Structure Analysis
The molecular structure of the target compound likely involves a piperazine ring as a central scaffold, with the imidazole and phenyl rings providing additional points of functionalization. The presence of the isopropoxy group suggests increased lipophilicity, which could affect the compound's biological interactions. The electrochemical synthesis paper provides a mechanism that includes the formation of a p-quinone imine intermediate, which could be relevant if similar intermediates are involved in the synthesis of the target compound.
Chemical Reactions Analysis
The electrochemical synthesis paper describes a Michael addition reaction as part of the synthesis pathway. This type of reaction could also be relevant for the target compound, particularly if it undergoes further functionalization or if it is designed to interact with biological nucleophiles. The potential for such reactions would depend on the presence of electrophilic or nucleophilic sites within the molecule, which could be influenced by the piperazine and imidazole rings.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of the target compound, we can infer that the presence of the piperazine and imidazole rings, as well as the isopropoxy group, would influence its solubility, stability, and reactivity. The piperazine ring might confer flexibility to the molecule, affecting its ability to adopt different conformations. The imidazole ring could contribute to the compound's basicity and potential for hydrogen bonding. The isopropoxy group could affect the compound's hydrophobicity and membrane permeability, which are important factors in drug design.
Scientific Research Applications
Molecular Interactions and Pharmacological Evaluations
One of the key areas of research involves understanding how compounds with complex molecular structures, similar to the one you mentioned, interact with biological targets. For instance, studies on cannabinoid receptors have explored the molecular interactions of antagonists with these receptors, providing insights into how changes in molecular structure can influence receptor binding and activity (Shim et al., 2002). This type of research is crucial for designing drugs with specific therapeutic effects while minimizing side effects.
Synthesis and Antimicrobial Activity
The synthesis of new compounds and evaluation of their antimicrobial properties is another significant area of research. For example, Patel, Agravat, and Shaikh (2011) have developed new pyridine derivatives and assessed their in vitro antimicrobial activities, showing the potential of these compounds to act against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Such studies are essential for discovering new antibiotics and antifungal agents in a time when resistance to existing drugs is a growing concern.
Design and Synthesis for Specific Targets
Research also includes the design and synthesis of compounds targeting specific diseases or conditions. For instance, Palkowitz et al. (1997) discovered and synthesized a novel, highly potent selective estrogen receptor modulator (SERM), showing significant activity in various biological assays (Palkowitz et al., 1997). This highlights the potential of carefully designed molecules to serve as therapeutic agents for conditions like osteoporosis, breast cancer, and cardiovascular diseases.
Antidepressant and Antianxiety Activity
The exploration of novel compounds for their potential antidepressant and antianxiety effects is another important research application. Kumar et al. (2017) synthesized a series of compounds and evaluated their antidepressant and antianxiety activities, providing a basis for the development of new psychiatric medications (Kumar et al., 2017).
Future Directions
Mechanism of Action
Imidazoles
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-14(2)24-16-6-4-15(5-7-16)17(23)21-10-12-22(13-11-21)18-19-8-9-20(18)3;/h4-9,14H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUZHRJSAKBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

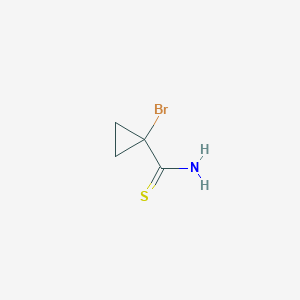
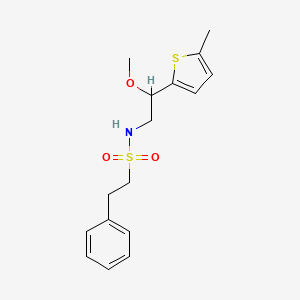
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
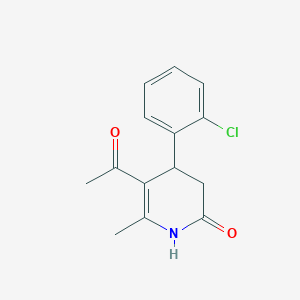


![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
